molecular formula C6H11Na2O9P B15141389 D-Fructose 1-phosphate (disodium)

D-Fructose 1-phosphate (disodium)

Cat. No.: B15141389
M. Wt: 304.10 g/mol
InChI Key: ZWRAEINUXILZBD-ABICQQBESA-L
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Description

D-Fructose 1-phosphate (disodium) (C₆H₁₁Na₂O₉P) is a phosphorylated derivative of fructose, critical in carbohydrate metabolism. It is a colorless crystalline compound with a molecular weight of 284.13 g/mol and is hygroscopic, requiring storage at −20°C to maintain stability . Structurally, it features a phosphate group esterified to the 1-position of the fructose molecule, distinguishing it from other fructose phosphates like D-fructose 6-phosphate (phosphorylated at the 6-position) .

In biological systems, D-fructose 1-phosphate (disodium) is a key intermediate in fructose metabolism. In bacteria such as Aerobacter aerogenes and Staphylococcus aureus, it is generated via the phosphotransferase system (PTS), where fructose is transported into cells and phosphorylated . It is subsequently converted to glycolytic intermediates (e.g., glyceraldehyde 3-phosphate) through pathways involving phosphofructokinase, aldolase, or triosephosphate isomerase . In mammals, it regulates glucokinase activity by antagonizing the inhibitory effects of fructose 6-phosphate, thereby influencing hepatic glucose metabolism .

Properties

Molecular Formula

C6H11Na2O9P

Molecular Weight

304.10 g/mol

IUPAC Name

disodium;[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl] phosphate

InChI

InChI=1S/C6H13O9P.2Na/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;/h3,5-8,10-11H,1-2H2,(H2,12,13,14);;/q;2*+1/p-2/t3-,5-,6-;;/m1../s1

InChI Key

ZWRAEINUXILZBD-ABICQQBESA-L

Isomeric SMILES

C([C@H]([C@H]([C@@H](C(=O)COP(=O)([O-])[O-])O)O)O)O.[Na+].[Na+]

Canonical SMILES

C(C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O)O.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Fructose 1-phosphate (disodium) can be synthesized through the phosphorylation of fructose. One common method involves the use of hexokinase to phosphorylate fructose in the presence of adenosine triphosphate (ATP) to produce fructose 6-phosphate, which is then converted to D-Fructose 1-phosphate (disodium) using specific enzymes .

Industrial Production Methods: In industrial settings, the production of D-Fructose 1-phosphate (disodium) typically involves enzymatic processes due to their specificity and efficiency. The process may include the use of immobilized enzymes to facilitate large-scale production while maintaining high purity and yield .

Types of Reactions:

    Oxidation: D-Fructose 1-phosphate (disodium) can undergo oxidation reactions, often catalyzed by specific oxidases.

    Reduction: The compound can be reduced to form other sugar derivatives.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or molecular oxygen in the presence of oxidases.

    Reduction: Reducing agents like sodium borohydride.

    Substitution: Various nucleophiles under mild conditions.

Major Products Formed:

Scientific Research Applications

D-Fructose 1-phosphate (disodium) is widely used in scientific research due to its role in metabolic pathways. Some of its applications include:

Mechanism of Action

D-Fructose 1-phosphate (disodium) exerts its effects by participating in the glycolytic pathway. It is phosphorylated by specific kinases to form fructose 1,6-bisphosphate, which is then further metabolized to produce energy. The compound interacts with various enzymes, including phosphofructokinase and aldolase, to regulate the flow of metabolites through the glycolytic pathway .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Compound Phosphorylation Site Key Metabolic Role Enzymatic Regulation Physicochemical Properties
D-Fructose 1-phosphate (disodium) 1-position Bacterial fructose metabolism via PTS; glucokinase regulation in mammals Activated by K⁺, Rb⁺, NH₄⁺; inhibited by Li⁺ Hygroscopic, soluble in water, stable at −20°C
D-Fructose 6-phosphate (disodium) 6-position Glycolytic intermediate; precursor for fructose 1,6-bisphosphate Substrate for phosphofructokinase (EC 2.7.1.11) Soluble in water, used in enzyme characterization
D-Tagatose 1-phosphate 1-position Substrate for tagatose metabolism in bacteria Synthesized enzymatically; structurally analogous to fructose 1-phosphate Commercially available as lithium salt
α-D-Glucose 1-phosphate (disodium) 1-position Glycogen synthesis; galactose metabolism Substrate for cytidylyltransferases; not metabolized by fructose-specific kinases Stable crystalline form, used in biochemical assays

Metabolic Pathway Comparisons

  • Bacterial Fructose Utilization: D-Fructose 1-phosphate is generated via fructose-specific PTS and processed into glycolysis intermediates. In contrast, D-fructose 6-phosphate is a constitutive glycolytic intermediate formed by hexokinase . Aerobacter aerogenes D-fructose 1-phosphate kinase exhibits non-cooperative kinetics and is activated by K⁺, unlike the cooperative kinetics of D-fructose 6-phosphate kinase .
  • Mammalian Systems :

    • D-Fructose 1-phosphate stimulates glucokinase by counteracting fructose 6-phosphate inhibition, enhancing glucose phosphorylation in hepatocytes . D-Fructose 6-phosphate, however, directly inhibits glucokinase and is associated with reduced glucose utilization under caloric restriction .

Enzymatic and Regulatory Differences

  • Kinase Specificity: D-Fructose 1-phosphate kinase (EC 2.7.1.3) is distinct from D-fructose 6-phosphate kinase (EC 2.7.1.11) in substrate preference and regulatory ions.
  • Allosteric Regulation :

    • Fructose 1-phosphate relieves glucokinase inhibition by fructose 6-phosphate in a dose-dependent manner, a property absent in structurally similar compounds like D-tagatose 1-phosphate .

Key Research Findings

  • Bacterial Fitness : In Staphylococcus aureus, D-fructose 1-phosphate disodium binds to the FruR regulator, modulating the FruRKT operon and enhancing bacterial survival under fructose-rich conditions .
  • Aging and Metabolism : Caloric restriction reduces D-fructose 6-phosphate and glucose 1-phosphate in aging brains, highlighting its role in glucose-glycogen recycling .

Q & A

Q. What is the biochemical role of D-Fructose 1-phosphate (disodium) in carbohydrate metabolism, and how can its activity be experimentally validated?

D-Fructose 1-phosphate (disodium) is a key intermediate in fructose and glucose metabolism, participating in glycogen synthesis and degradation pathways. To validate its activity, researchers can use enzymatic assays with ketohexokinase (EC 2.7.1.3), which catalyzes the phosphorylation of D-fructose to D-fructose 1-phosphate. Coupled spectrophotometric assays measuring NADH oxidation or ATP/ADP levels are recommended for kinetic studies . Additionally, isotopic labeling (e.g., ¹³C or ³²P) can track its incorporation into metabolic pathways in cell cultures or purified systems .

Q. How should researchers design experiments to assess the stability of D-Fructose 1-phosphate (disodium) under varying storage and experimental conditions?

Stability studies should include:

  • Temperature control : Store at −20°C in anhydrous conditions to prevent hygroscopic degradation .
  • pH monitoring : Use buffered solutions (e.g., sodium phosphate buffers) to maintain physiological pH, as acidic/basic conditions may hydrolyze the phosphate ester bond .
  • Long-term stability assays : Perform HPLC or LC-MS analysis at regular intervals to quantify degradation products like inorganic phosphate or free fructose .

Advanced Research Questions

Q. How can contradictory data on the metabolic flux of D-Fructose 1-phosphate (disodium) in different organisms be resolved?

Discrepancies may arise from species-specific enzyme kinetics or pathway regulation. Researchers should:

  • Compare kinetic parameters (Km, Vmax) of ketohexokinase across organisms using purified enzyme preparations .
  • Employ metabolic flux analysis (MFA) with ¹³C-labeled substrates in cell cultures to map pathway contributions .
  • Validate findings with genetic knockouts (e.g., CRISPR/Cas9) to isolate the role of D-fructose 1-phosphate in specific metabolic networks .

Q. What methodological approaches are optimal for detecting and quantifying D-Fructose 1-phosphate (disodium) in complex biological matrices?

  • Chromatography : Use anion-exchange HPLC coupled with refractive index detection or LC-MS/MS for high specificity .
  • Enzymatic assays : Couple with glycerophosphate dehydrogenase to quantify NADH turnover, ensuring interference from structurally similar metabolites (e.g., fructose 6-phosphate) is minimized .
  • Standardization : Prepare calibration curves with certified reference materials to account for matrix effects .

Q. How can synthetic routes for D-Fructose 1-phosphate (disodium) be optimized to improve yield and purity for experimental use?

Current synthesis involves reacting D-fructose with phosphoric acid under controlled conditions. Optimization strategies include:

  • Catalyst screening : Test metal ions (e.g., Mg²⁺) to enhance phosphorylation efficiency .
  • Crystallization protocols : Use ethanol precipitation or lyophilization to isolate the disodium salt while minimizing residual phosphate contaminants .
  • Quality control : Validate purity via ³¹P NMR and elemental analysis .

Q. What experimental frameworks are recommended to study the cross-talk between D-Fructose 1-phosphate (disodium) and other phosphorylated sugars (e.g., glucose 1-phosphate) in metabolic networks?

  • Isotope competition assays : Co-administer ¹³C-labeled D-fructose and D-glucose to track flux partitioning .
  • Enzyme inhibition studies : Use selective inhibitors (e.g., phloretin for ketohexokinase) to dissect pathway contributions .
  • Multi-omics integration : Combine metabolomics (LC-MS) with transcriptomics to identify co-regulated enzymes .

Q. How do regulatory mechanisms of D-Fructose 1-phosphate (disodium) production vary between in vitro and in vivo systems, and how can this be addressed experimentally?

In vivo systems involve hormonal regulation (e.g., insulin/glucagon) and compartmentalization (e.g., hepatic vs. intestinal metabolism). Researchers should:

  • Use tissue-specific knockout models to study organ-level contributions .
  • Simulate in vivo conditions in vitro by supplementing cell cultures with physiological concentrations of cofactors (e.g., ATP, Mg²⁺) .

Q. What strategies mitigate data discrepancies caused by differing salt forms (e.g., disodium vs. trisodium) of phosphorylated sugars in comparative studies?

  • Standardize buffer systems : Use consistent counterions (e.g., sodium phosphate) to minimize ionic strength effects .
  • Control for hydration states : Characterize salt forms via thermogravimetric analysis (TGA) and adjust molar concentrations accordingly .

Q. What emerging applications of D-Fructose 1-phosphate (disodium) warrant further investigation in metabolic disease models?

Potential areas include:

  • Ischemia-reperfusion injury : Investigate its role in cellular energy recovery using hypoxia-induced cell models .
  • Non-alcoholic fatty liver disease (NAFLD) : Explore correlations between fructose metabolism and lipid accumulation via transcriptomic profiling .

Methodological Notes

  • References to sodium phosphate buffers in experimental protocols should specify hydration states (e.g., anhydrous vs. heptahydrate) to ensure reproducibility .
  • Safety protocols : Use PPE (gloves, goggles) due to irritant properties of D-fructose 1-phosphate (disodium) .

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